3,5-Dimethyl-N-(2-methylbenzyl)aniline
Description
3,5-Dimethyl-N-(2-methylbenzyl)aniline is a substituted aniline derivative featuring a 3,5-dimethyl-substituted aromatic amine core and a 2-methylbenzyl group attached to the nitrogen atom. This compound belongs to a broader class of N-benzylaniline derivatives, which are widely studied for their applications in organic synthesis, catalysis, and materials science. The methyl groups on both the aniline ring and the benzyl substituent influence its electronic, steric, and solubility properties, making it a versatile intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-8-13(2)10-16(9-12)17-11-15-7-5-4-6-14(15)3/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRKUQMMZIFKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2-methylbenzyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-N-(2-methylbenzyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 2-methylbenzyl group in the target compound provides steric bulk and mild electron donation, stabilizing intermediates in catalytic cycles (e.g., radical cation formation, as seen in electrochemical studies) . Propoxy groups (e.g., 3-propoxybenzyl) increase polarity and solubility in organic solvents while introducing hydrogen-bonding capabilities .
- Positional Isomerism: Substitution patterns on the benzyl ring (e.g., 2-methyl vs. 4-methylphenoxybutyl) significantly alter molecular conformation and interaction with biological targets or catalysts. For instance, 2-methyl groups may hinder rotation around the N–C bond, affecting stereoelectronic properties .
Physicochemical Properties
- Solubility and Boiling Points: The parent 3,5-dimethylaniline (MW 121.18 g/mol) has a boiling point of 220.5°C and moderate aqueous solubility . Substitution with a 2-methylbenzyl group increases molecular weight (225.33 g/mol) and hydrophobicity, reducing water solubility but enhancing compatibility with non-polar solvents.
- Hazard Profiles: Propoxy-substituted derivatives (e.g., 3,5-Dimethyl-N-(3-propoxybenzyl)aniline) are classified as irritants (Xi), necessitating careful handling .
Key Research Findings
- Catalytic Applications :
- Electrochemical Behavior :
- Radical cation intermediates derived from 3,5-dimethyl-N-benzylanilines participate in chain reactions during styrene oxidation, demonstrating their utility in electrosynthesis .
Biological Activity
3,5-Dimethyl-N-(2-methylbenzyl)aniline is an aromatic amine compound with potential biological activities. Its structure, characterized by a dimethyl group and a methylbenzyl substituent, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 3,5-dimethylaniline with 2-methylbenzyl chloride. This method is efficient and yields a product that can be further characterized for its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, similar aniline derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an LC50 value of 18.9 nM in neuroblastoma cells, indicating potent cytotoxicity .
The biological activity of this compound is thought to involve several mechanisms:
- Cell Cycle Arrest : Compounds in this class have been observed to induce G2/M phase arrest in cancer cells, leading to increased apoptosis .
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways.
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Biochemical Assays :
Data Table: Biological Activity Summary
| Compound Name | LC50 (nM) | Cell Line Type | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Aniline Derivative | 18.9 | Neuroblastoma | G2/M Phase Arrest |
| Related Aniline Derivative | >3000 | Glioblastoma | G2/M Phase Arrest |
Note: TBD indicates data that needs further investigation or is currently unavailable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
